molecular formula C8H11F3O3 B14233122 3-Methylpent-2-en-1-yl trifluoromethyl carbonate CAS No. 821006-42-2

3-Methylpent-2-en-1-yl trifluoromethyl carbonate

Cat. No.: B14233122
CAS No.: 821006-42-2
M. Wt: 212.17 g/mol
InChI Key: NWUAFBFOAHJXPL-UHFFFAOYSA-N
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Description

3-Methylpent-2-en-1-yl trifluoromethyl carbonate is an organic compound characterized by the presence of a trifluoromethyl carbonate group attached to a 3-methylpent-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-2-en-1-yl trifluoromethyl carbonate typically involves the reaction of 3-Methylpent-2-en-1-ol with trifluoromethyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Methylpent-2-en-1-ol+Trifluoromethyl chloroformate3-Methylpent-2-en-1-yl trifluoromethyl carbonate+HCl\text{3-Methylpent-2-en-1-ol} + \text{Trifluoromethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-Methylpent-2-en-1-ol+Trifluoromethyl chloroformate→3-Methylpent-2-en-1-yl trifluoromethyl carbonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-2-en-1-yl trifluoromethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbonates or carbamates.

Scientific Research Applications

3-Methylpent-2-en-1-yl trifluoromethyl carbonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Methylpent-2-en-1-yl trifluoromethyl carbonate involves its ability to undergo nucleophilic substitution reactions. The trifluoromethyl carbonate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is leveraged in various synthetic applications to introduce the trifluoromethyl carbonate moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpent-2-en-1-yl carbonate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Methylpent-2-en-1-yl methyl carbonate: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

    3-Methylpent-2-en-1-yl ethyl carbonate: Similar structure but with an ethyl group, affecting its physical and chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 3-Methylpent-2-en-1-yl trifluoromethyl carbonate imparts unique properties, such as increased electrophilicity and stability. This makes it particularly valuable in synthetic chemistry and materials science, where these attributes can be exploited to achieve specific functional outcomes.

Properties

CAS No.

821006-42-2

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

3-methylpent-2-enyl trifluoromethyl carbonate

InChI

InChI=1S/C8H11F3O3/c1-3-6(2)4-5-13-7(12)14-8(9,10)11/h4H,3,5H2,1-2H3

InChI Key

NWUAFBFOAHJXPL-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCOC(=O)OC(F)(F)F)C

Origin of Product

United States

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